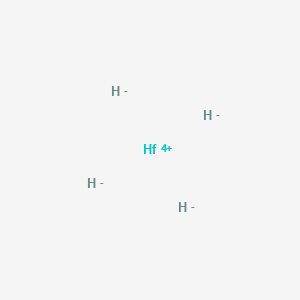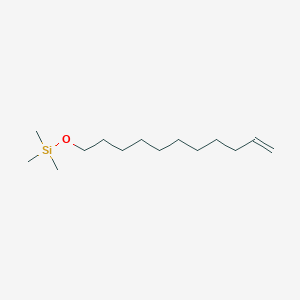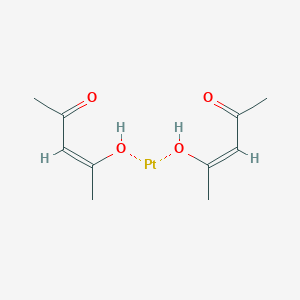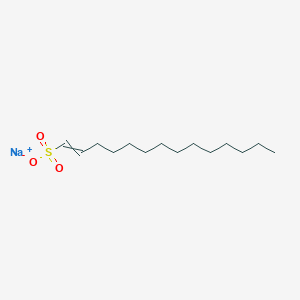
Hafnium tetrahydride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hafnium tetrahydride is a chemical compound composed of hafnium and hydrogen atoms It is represented by the chemical formula HfH₄
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Hafnium tetrahydride can be synthesized through the direct reaction of hafnium metal with hydrogen gas. The reaction typically occurs at elevated temperatures and pressures to facilitate the formation of the hydride. The general reaction is as follows: [ \text{Hf} + 2\text{H}_2 \rightarrow \text{HfH}_4 ]
Industrial Production Methods: Industrial production of this compound involves the use of high-purity hafnium metal and controlled hydrogenation processes. The reaction conditions, such as temperature and pressure, are optimized to ensure maximum yield and purity of the product. The process may also involve purification steps to remove any impurities or by-products.
Análisis De Reacciones Químicas
Types of Reactions: Hafnium tetrahydride undergoes various chemical reactions, including:
Oxidation: this compound can react with oxygen to form hafnium oxide and water. [ \text{HfH}_4 + 2\text{O}_2 \rightarrow \text{HfO}_2 + 2\text{H}_2\text{O} ]
Reduction: It can be reduced to hafnium metal and hydrogen gas under certain conditions. [ \text{HfH}_4 \rightarrow \text{Hf} + 2\text{H}_2 ]
Substitution: this compound can undergo substitution reactions with halogens to form hafnium halides and hydrogen gas. [ \text{HfH}_4 + 4\text{X}_2 \rightarrow \text{HfX}_4 + 4\text{H}_2 ] (where X represents a halogen such as chlorine, bromine, or iodine)
Common Reagents and Conditions:
Oxidation: Oxygen or air at elevated temperatures.
Reduction: High temperatures and a reducing atmosphere (e.g., hydrogen gas).
Substitution: Halogen gases (e.g., chlorine, bromine) at elevated temperatures.
Major Products Formed:
Oxidation: Hafnium oxide (HfO₂) and water (H₂O).
Reduction: Hafnium metal (Hf) and hydrogen gas (H₂).
Substitution: Hafnium halides (e.g., HfCl₄) and hydrogen gas (H₂).
Aplicaciones Científicas De Investigación
Hafnium tetrahydride has several scientific research applications, including:
Materials Science: It is used in the development of advanced materials with unique properties, such as high-temperature stability and resistance to corrosion.
Nuclear Technology: this compound is explored for its potential use as a neutron moderator and absorber in nuclear reactors due to its high neutron absorption cross-section.
Catalysis: It serves as a catalyst in various chemical reactions, including hydrogenation and dehydrogenation processes.
Hydrogen Storage: this compound is investigated for its potential use in hydrogen storage systems due to its ability to release hydrogen gas upon decomposition.
Mecanismo De Acción
The mechanism by which hafnium tetrahydride exerts its effects involves the interaction of hafnium atoms with hydrogen atoms. The hydrogen atoms are bonded to the hafnium atom, forming a stable hydride. The compound can release hydrogen gas upon decomposition, making it useful in hydrogen storage applications. Additionally, the high neutron absorption cross-section of hafnium makes this compound effective in nuclear applications.
Comparación Con Compuestos Similares
Hafnium tetrahydride can be compared with other similar compounds, such as:
Titanium tetrahydride (TiH₄): Similar to this compound, titanium tetrahydride is used in hydrogen storage and catalysis. this compound has a higher neutron absorption cross-section, making it more suitable for nuclear applications.
Zirconium tetrahydride (ZrH₄): Zirconium tetrahydride is also used in hydrogen storage and nuclear technology. This compound is preferred in certain applications due to its higher neutron absorption capability.
Group 14 Tetrahydrides: Compounds such as methane (CH₄), silane (SiH₄), and germane (GeH₄) are also tetrahydrides but differ significantly in their chemical properties and applications. This compound is unique due to its metallic nature and high neutron absorption cross-section.
Propiedades
IUPAC Name |
hafnium(4+);hydride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Hf.4H/q+4;4*-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSXSTNIHZFKNLY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[H-].[H-].[H-].[H-].[Hf+4] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H4Hf |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40622063 |
Source


|
| Record name | Hafnium tetrahydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40622063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.52 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12656-74-5 |
Source


|
| Record name | Hafnium tetrahydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40622063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![(2S)-2-[[4-[(2-amino-4-oxo-1H-pteridin-6-yl)methylamino]benzoyl]amino]butanedioic acid](/img/structure/B79853.png)

